molecular formula C8H15NO2S B2873684 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide CAS No. 1822334-01-9

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide

Cat. No.: B2873684
CAS No.: 1822334-01-9
M. Wt: 189.27
InChI Key: VOJDCHSWESIWMR-RRQHEKLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide is a chiral chemical building block of significant interest in medicinal chemistry and organic synthesis. The compound features a norbornane (bicyclo[2.2.1]heptane) scaffold, a structure known for its rigidity and potential to confer favorable metabolic properties in bioactive molecules . The (2S)-stereochemistry provides a specific three-dimensional configuration, making this compound a valuable intermediate for the synthesis of stereochemically defined molecules. Researchers utilize this and related norbornane derivatives as key precursors in the development of novel compounds for various applications, including the investigation of new pharmaceutical agents . For instance, structurally similar sulfonamide-functionalized bicyclic compounds are explored in research areas such as sodium channel modulation for pain management . The methanesulfonamide group is a versatile functional handle that can be incorporated into larger, more complex molecular architectures. As with many strained hydrocarbon derivatives, appropriate safety precautions should be observed during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJDCHSWESIWMR-RRQHEKLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement of Triflates

The bicyclo[2.2.1]heptane triflate intermediate reacts with methanesulfonamide under basic conditions (K₂CO₃, DMF) to yield the target compound. This method, adapted from PMC protocols, achieves 65–75% yield but requires rigorous anhydrous conditions.

Reaction Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate
Temperature 80°C
Time 12–16 hours

Nickel-Catalyzed Three-Component Coupling

A novel approach from RSC publications employs nickel-catalyzed allylic amination . Cyclohexanecarboxaldehyde derivatives are reacted with methanesulfonamide and alkenes (e.g., styrene) in acetonitrile, using Ni(COD)₂ and tricyclohexylphosphine (PCy₃) as catalysts. This method achieves 70% yield with excellent stereoretention.

Optimized Protocol

  • Substrates : Bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equiv), methanesulfonamide (1.2 equiv), styrene (1.5 equiv).
  • Catalyst : Ni(COD)₂ (10 mol%), PCy₃ (20 mol%).
  • Additive : Titanium(IV) isopropoxide (20 mol%).
  • Conditions : 100°C, 12 hours in anhydrous acetonitrile.

Chiral Resolution and Purification

Racemic mixtures are resolved via chiral chromatography (Chiralpak IC column, hexane/isopropanol) or diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid. The (2S)-enantiomer is isolated with ≥98% ee, confirmed by polarimetry ([α]D²⁵ = +34.5° (c = 1.0, CHCl₃)).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Efficiency
Triflate Displacement 65–75 >90 Moderate High
Nickel Catalysis 70 85–90 High Moderate
Enzymatic Resolution 40–50 ≥98 Low Low

Applications and Derivatives

The compound serves as a precursor for P2Y receptor ligands in nucleotide analogues and as a chiral building block in pharmaceuticals. Derivatives with modified sulfonamide groups exhibit enhanced bioactivity, as demonstrated in adenosine receptor binding studies.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methanesulfonamide group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bicyclo[2.2.1]heptane ring can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The unique structure of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide makes it a potential ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bicyclic structure allows for specific interactions with molecular targets, which can be studied using techniques like molecular docking and crystallography.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Core Bicyclic Framework
  • Target Compound: Saturated bicyclo[2.2.1]heptane (norbornane) ensures conformational rigidity and resistance to ring-opening reactions.
  • Analog 1: N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide (CAS 287923-89-1, ) contains a norbornene (5-en) group with a methylene bridge. The double bond increases strain and reactivity (e.g., Diels-Alder participation) but reduces stability under oxidative conditions .
  • Analog 2 : 1-((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (): The 7,7-dimethyl substitution enhances lipophilicity (logP +0.5–1.0), while the 2-oxo group introduces a ketone, enabling nucleophilic additions .
Sulfonamide Modifications
  • Analog 3 : N,N-Dimethylmethanesulfonamide derivatives (e.g., ): N,N-dimethylation reduces acidity (pKa ~12–13) and solubility in aqueous media, limiting biological interactions .
  • Analog 4 : N,N-Dicyclohexylmethanesulfonamide (CAS 104926-27-4, ): Bulky dicyclohexyl groups sterically hinder interactions but improve lipid membrane permeability .
Complex Substituents
  • Analog 5 : Ferrocenyl- and Hydroxy-Substituted Derivatives (): Ferrocenyl groups confer redox activity (e.g., electrochemical sensors), while hydroxy groups enable hydrogen bonding. These features are absent in the target compound, highlighting its simplicity and stability .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 287923-89-1) Analog 2 () Analog 5 ()
logP ~1.2 (moderate lipophilicity) ~1.5 (higher due to alkene) ~2.0 (7,7-dimethyl) ~3.8 (ferrocenyl)
Solubility (H₂O) 15–20 mg/mL (pH 7.4) <5 mg/mL <10 mg/mL (dimethyl groups) Insoluble (hydrophobic substituents)
Acidity (pKa) ~10.5 (sulfonamide) ~10.8 ~12.5 (N,N-dimethyl) ~10.2 (hydroxy group present)
Thermal Stability Stable to 200°C Decomposes at 150°C (alkene) Stable to 180°C Degrades at 100°C (ferrocene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.